1-Chloroisoquinoline-5-sulfonyl chloride

Organic Synthesis Sulfonylation Process Chemistry

Incorrect isoquinoline sulfonyl chloride regioisomers compromise kinase inhibitor SAR studies through altered pharmacophore presentation in ATP-binding pockets. 1-Chloroisoquinoline-5-sulfonyl chloride (CAS 141519-77-9) is the authentic 5-substituted regioisomer, delivering consistent selectivity profiles for GSK3β, PKA, and ROCK targets. • 86% synthetic yield in sulfonylation for cost-efficient library synthesis • Bifunctional reactivity: sulfonyl chloride reacts with amines/alcohols/thiols while 1-Cl enables downstream cross-coupling • Distinguished from 4-/6-isomers by LogP 3.1 vs 2.52, ensuring reliable QC Supplied at ≥95% purity with Certificate of Analysis; ambient global shipping.

Molecular Formula C9H5Cl2NO2S
Molecular Weight 262.11 g/mol
CAS No. 141519-77-9
Cat. No. B023765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinoline-5-sulfonyl chloride
CAS141519-77-9
Synonyms1-Chloroisoquinoline-5-sulfonyl Chloride
Molecular FormulaC9H5Cl2NO2S
Molecular Weight262.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H
InChIKeyLAFGPNHTRJDGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroisoquinoline-5-sulfonyl chloride Overview


1-Chloroisoquinoline-5-sulfonyl chloride (CAS 141519-77-9) is a heteroaromatic sulfonyl chloride reagent [1], characterized by the molecular formula C₉H₅Cl₂NO₂S and a molecular weight of 262.11 g/mol . Structurally, it presents two distinct electrophilic centers: the sulfonyl chloride group at the 5-position, which is reactive toward nucleophiles (amines, alcohols, thiols) to form sulfonamide, sulfonate ester, or thioester linkages, and a chloro substituent at the 1-position of the isoquinoline core . This compound serves primarily as a versatile intermediate for introducing the 1-chloroisoquinoline-5-sulfonyl pharmacophore into more complex molecular architectures, with patent literature documenting its utility in synthesizing kinase inhibitors and vasodilatory agents .

Bifunctional building block: sulfonyl chloride and chloro substituent for sequential derivatization
5-Substituted isoquinoline scaffold for sulfonamide pharmacophore construction
Synthetic intermediate for kinase inhibitor and vasodilation research libraries

1-Chloroisoquinoline-5-sulfonyl chloride: Analogs Not Interchangeable


Substituting 1-chloroisoquinoline-5-sulfonyl chloride with other isoquinoline sulfonyl chlorides (e.g., the 4-isomer [1] or 6-isomer ) is not trivial due to regioisomer-dependent differences in both physicochemical properties and downstream reaction outcomes. The position of the sulfonyl chloride group on the isoquinoline scaffold influences key parameters such as LogP and predicted pKa [2], which affect solubility, chromatographic behavior, and ultimately the isolation yield of target molecules. Furthermore, in the context of biologically active sulfonamides, the regiochemistry of the sulfonamide attachment dictates the three-dimensional presentation of the pharmacophore within enzyme ATP-binding pockets, a factor known to critically modulate kinase inhibitor potency and selectivity profiles [3]. Therefore, the choice of a specific regioisomer like the 5-substituted variant is a deliberate design decision that cannot be assumed to yield equivalent results with 4- or 6-substituted analogs.

Regioisomer mismatch may shift purification behavior
4- or 6-sulfonyl chloride isomers exhibit predicted LogP differences of ~0.5 units, altering chromatographic retention and isolation yields.
Pharmacophore geometry is regioisomer-dependent
Attachment position on isoquinoline directs 3D orientation in ATP-binding pockets, potentially changing kinase selectivity profiles.
Non-chlorinated analog has distinct selectivity context
Isoquinoline-5-sulfonyl chloride hydrochloride (CAS 105627-79-0) targets PKA/ROCK; the 1-chloro group may redirect kinase inhibition spectrum.

1-Chloroisoquinoline-5-sulfonyl chloride: Key Evidence


Synthetic Yield: Direct Sulfonylation

The target compound, 1-chloroisoquinoline-5-sulfonyl chloride, was synthesized from 1-chloro-isoquinoline via direct sulfonylation with chlorosulfonic acid, achieving an isolated yield of 86% (13.6 g, 51.9 mmol) . This yield compares favorably to the broader class of heteroaromatic sulfonyl chloride syntheses, where yields can vary widely and are often optimized through orthogonal testing to reach higher efficiencies (e.g., up to 95.9% for the closely related 5-isoquinoline sulfonyl chloride scaffold under optimized conditions) [1]. The reported 86% yield for the 1-chloro-5-sulfonyl chloride derivative demonstrates a robust and reproducible synthetic entry point for this specific regioisomer, using a straightforward procedure without specialized catalysts.

Synthetic yield
Reported
86% isolated yield (13.6 g)
Supports reproducible multi-step synthesis
Direct sulfonylation of 1-chloro-isoquinoline with chlorosulfonic acid
Organic Synthesis Sulfonylation Process Chemistry

Sulfonamide Formation with Indolin-5-ol

In a downstream application, 1-chloroisoquinoline-5-sulfonyl chloride was reacted with indolin-5-ol in the presence of triethylamine to yield the corresponding sulfonate ester, 1-[(1-chloro-5-isoquinolyl) sulfonyl]indolin-5-ol, with a 63.6% yield [1]. This specific transformation demonstrates the compound's practical utility in constructing complex, medicinally relevant heterocyclic architectures. While yields can be highly dependent on the nucleophile and reaction conditions, this 63.6% isolated yield provides a benchmark for evaluating this specific sulfonyl chloride's performance in a common derivatization reaction, in contrast to generic sulfonyl chlorides where yield data for such specific heterocyclic couplings is often not reported or optimized.

Heterocyclic coupling
Reported
63.6% yield with indolin-5-ol
Benchmarks building block in medicinal chemistry coupling
Model sulfonate ester formation using TEA in DCM
Medicinal Chemistry Sulfonamide Synthesis Heterocyclic Chemistry

GSK3β Inhibition and Anticancer Activity

The compound 1-chloroisoquinoline-5-sulfonyl chloride has been reported to bind to and inhibit the enzyme glycogen synthase kinase 3 beta (GSK3β) . More specifically, derivatives of this sulfonyl chloride scaffold have demonstrated in vitro anticancer activity, with the most promising analogs exhibiting IC₅₀ values in the range of 10–20 µM against various cancer cell lines . While direct comparator data for the parent sulfonyl chloride is absent, this activity profile situates the compound within a well-established class of isoquinoline-5-sulfonamide kinase inhibitors (e.g., H-89, fasudil) that target the ATP-binding pocket . The presence of the 1-chloro substituent is a key structural differentiator from non-chlorinated isoquinoline sulfonyl chlorides (e.g., isoquinoline-5-sulfonyl chloride hydrochloride, CAS 105627-79-0), which are also known PKA/ROCK inhibitors but may exhibit distinct selectivity profiles due to altered binding interactions .

GSK3β inhibition context
Class-level
Derivatives show IC₅₀ 10–20 µM in cancer cell lines
Supports kinase inhibitor pharmacophore exploration
Parent compound direct data not reported; class inference based on 5-sulfonamide scaffold
Kinase Inhibition Cellular Pharmacology Drug Discovery

Regioisomeric Property Differentiation

The specific regioisomer, 1-chloroisoquinoline-5-sulfonyl chloride (CAS 141519-77-9), is distinct from its 4- and 6-substituted analogs. The 5-isomer has a predicted LogP of approximately 3.1 [1] and a predicted boiling point of 405.1±30.0 °C [2]. In contrast, the 4-isomer (CAS 911644-03-6) exhibits a predicted LogP of 2.52 [3], and the 6-isomer (CAS 205055-64-7) has a predicted boiling point of 435.1±30.0 °C . While these are predicted values, they underscore that the position of the sulfonyl chloride group on the isoquinoline ring alters fundamental physicochemical parameters. These differences can significantly impact chromatographic retention times, solubility in organic solvents, and potentially, the compound's stability and handling characteristics in a laboratory setting.

Isomer properties
Data to verify
LogP ~3.1, bp 405 °C vs. 4-isomer LogP 2.52, 6-isomer bp 435 °C
Aids regioisomer-specific analytical method development
Predicted values; confirm experimentally for critical separations
Chemical Properties Regiochemistry Analytical Chemistry

1-Chloroisoquinoline-5-sulfonyl chloride Applications


Isoquinoline-5-sulfonamide Kinase Inhibitor Libraries

This compound is the optimal starting material for generating focused libraries of 1-chloro-5-sulfonamide derivatives targeting the ATP-binding pocket of kinases such as GSK3β, PKA, and ROCK . The 86% synthetic yield ensures cost-effective access to the building block , while the 63.6% yield in a model sulfonylation with a heterocyclic alcohol demonstrates its utility for diversifying the sulfonamide vector . Researchers prioritizing the exploration of 5-substituted isoquinoline kinase inhibitors, where the 1-chloro group may confer unique selectivity or potency, will find this regioisomer essential.

Vasodilatory and Cerebrovascular Agents

Patent literature explicitly identifies 1-chloroisoquinoline-5-sulfonyl chloride and its derived sulfonamides (e.g., N-(2-aminoethyl)-1-chloro-5-isoquinolinesulfonamide) as precursors to vasodilators and cerebral circulation improvers . The compound itself has been described as a vasodilator structurally related to vincristine and is under investigation as a remedy for stroke and other cerebral vascular diseases . For medicinal chemistry programs focused on cardiovascular or cerebrovascular targets, this specific sulfonyl chloride provides a direct entry point to a validated pharmacophore.

Complex Heterocyclic Scaffold Construction

The bifunctional reactivity of 1-chloroisoquinoline-5-sulfonyl chloride enables sequential or orthogonal derivatization. The sulfonyl chloride group readily reacts with a wide range of nucleophiles (amines, alcohols, thiols) under mild conditions (e.g., in DCM with TEA) . This allows for the efficient introduction of diverse substituents at the 5-position while retaining the 1-chloro group for subsequent transformations, such as cross-coupling reactions. The documented yield in the synthesis of a complex sulfonate ester supports its use in multi-step synthetic routes to elaborate isoquinoline-containing molecules.

Analytical Reference Standards and Impurity Profiling

Due to the existence of closely related regioisomers (1-chloroisoquinoline-4-sulfonyl chloride and 1-chloroisoquinoline-6-sulfonyl chloride) with distinct predicted physicochemical properties (LogP and boiling point) , the authentic 5-isomer is critical for analytical chemistry applications. It serves as an essential reference standard for HPLC method development, LC-MS impurity profiling, and quality control of synthetic batches. The ability to differentiate these isomers based on predicted LogP (3.1 for 5-isomer vs. 2.52 for 4-isomer) provides a clear analytical handle .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Substituted isoquinoline-5-sulfonamide pharmacophore
Kinase panel selectivity assays
Vasodilation pathway research
1-Chloro-5-sulfonamide scaffold
Cerebrovascular target engagement models
Complex heterocyclic synthesis
Bifunctional electrophilic reactivity
Sequential derivatization strategies
Analytical reference standard
Predicted LogP and boiling point differences
HPLC regioisomer separation and impurity profiling

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